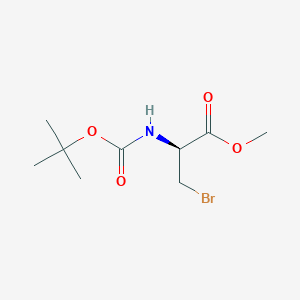

3-Bromo-N-Boc-D-alanine methyl ester

Übersicht

Beschreibung

3-Bromo-N-Boc-D-alanine methyl ester is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a bromine atom at the third position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a methyl ester group on the carboxyl group of D-alanine. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-Boc-D-alanine methyl ester typically involves the following steps:

Protection of the Amino Group: The amino group of D-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

Bromination: The protected D-alanine is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is typically conducted in an organic solvent like carbon tetrachloride at elevated temperatures.

Esterification: The final step involves the esterification of the carboxyl group using methanol and a catalyst such as sulfuric acid. This reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. Industrial production may also involve additional purification steps such as recrystallization or chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N-Boc-D-alanine methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

Deprotection Reactions: Trifluoroacetic acid, dichloromethane.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Deprotection Reactions: N-Boc-D-alanine methyl ester.

Ester Hydrolysis: 3-Bromo-N-Boc-D-alanine.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Peptide Synthesis

- Building Block : This compound serves as a key building block in synthesizing peptides and peptidomimetics. Its unique structure allows for the incorporation of diverse functional groups, facilitating the development of complex peptide structures critical for drug discovery and development.

2. Medicinal Chemistry

- Pharmaceutical Development : It is utilized in developing pharmaceutical compounds targeting specific enzymes or receptors. The bromine atom can enhance biological activity and improve pharmacokinetic properties of drug candidates .

3. Bioconjugation

- Modification of Biomolecules : this compound is employed in bioconjugation techniques to modify biomolecules, aiding in biochemical studies that enhance understanding of protein interactions and cellular processes.

4. Material Science

- Functional Materials : The compound is also used in synthesizing functional materials with specific properties, such as hydrogels for drug delivery systems and tissue engineering applications .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

Peptide Synthesis Study

- A study demonstrated successful incorporation of this compound into peptide chains, leading to enhanced stability and bioactivity compared to peptides synthesized without it. This highlights its utility as a building block for complex peptide structures essential for therapeutic applications.

Enzyme Inhibition Research

- Another research focused on the inhibition of specific proteases using this compound. Findings indicated that this compound effectively reduced enzyme activity, suggesting potential therapeutic applications in diseases where protease activity is dysregulated.

Wirkmechanismus

The mechanism of action of 3-Bromo-N-Boc-D-alanine methyl ester depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In deprotection reactions, the Boc group is cleaved under acidic conditions, resulting in the formation of a free amine. The ester hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-N-Boc-D-alanine methyl ester can be compared with other similar compounds such as:

3-Iodo-N-Boc-D-alanine methyl ester: Similar structure but with an iodine atom instead of bromine.

N-Boc-D-alanine methyl ester: Lacks the halogen atom, making it less reactive in substitution reactions.

3-Bromo-N-Boc-L-alanine methyl ester: The L-isomer of the compound, which may exhibit different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which makes it a valuable intermediate in organic synthesis and various research applications.

Biologische Aktivität

3-Bromo-N-Boc-D-alanine methyl ester (CAS: 402726-50-5) is a derivative of D-alanine, characterized by the presence of a bromine atom at the third position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester group on the carboxyl group. This compound plays a significant role in various biochemical processes and has garnered attention for its applications in peptide synthesis and medicinal chemistry.

Overview of Biological Activity

This compound exhibits notable biological activity, primarily through its interactions with enzymes and cellular pathways. Its structural features allow it to serve as an effective building block in organic synthesis, particularly in peptide formation.

- Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or substrate. For instance, it can form stable complexes with proteases, thereby inhibiting their activity and affecting downstream signaling pathways.

- Cellular Effects : It modulates cellular functions by influencing gene expression and metabolic pathways. Studies indicate that it can alter the activity of signaling molecules and transcription factors, leading to changes in cellular metabolism and function.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, preventing substrate interaction.

- Gene Expression Modulation : The compound can interact with transcription factors, leading to altered gene expression patterns.

- Metabolic Pathway Alteration : By interacting with key metabolic enzymes, it can influence various metabolic pathways within cells .

Applications in Research

This compound is widely utilized in scientific research due to its versatile applications:

- Peptide Synthesis : It serves as a crucial building block for synthesizing peptides and peptidomimetics, which are essential for drug development .

- Medicinal Chemistry : The compound is employed in developing pharmaceutical agents targeting specific enzymes or receptors .

- Bioconjugation : It is used for modifying biomolecules in biochemical studies, enhancing our understanding of protein interactions .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Iodo-N-Boc-D-alanine methyl ester | Iodine instead of bromine | Similar reactivity but may exhibit different kinetics |

| N-Boc-D-alanine methyl ester | Lacks halogen | Less reactive in substitution reactions |

| 3-Bromo-N-Boc-L-alanine methyl ester | L-isomer variant | Potentially different biological activity |

This table highlights how variations in halogen atoms and stereochemistry affect the reactivity and biological properties of these compounds.

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Peptide Synthesis Study : A study reported successful incorporation of this compound into peptide chains, demonstrating its utility as a building block for complex peptide structures. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized without this compound .

- Enzyme Inhibition Research : Another research focused on the inhibition of specific proteases using this compound. The findings indicated that this compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated .

Eigenschaften

IUPAC Name |

methyl (2S)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDPRMMKCMNMD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.